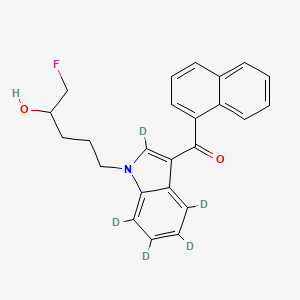
2-(Ethylamino)-1-phenylbutan-1-one,monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride is a synthetic cathinone, a class of compounds known for their stimulant effects. These compounds are structurally related to the naturally occurring stimulant cathinone, found in the khat plant. Synthetic cathinones have gained attention due to their psychoactive properties and potential for abuse.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride typically involves the reaction of phenylacetone with ethylamine under controlled conditions. The process generally includes:
Condensation Reaction: Phenylacetone reacts with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Produces phenylbutanone derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in various substituted amines.
Aplicaciones Científicas De Investigación
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cathinones.
Biology: Studied for its effects on neurotransmitter systems, particularly dopamine and serotonin.
Medicine: Investigated for potential therapeutic uses, although its psychoactive properties limit its application.
Industry: Utilized in the development of new synthetic routes and the study of reaction mechanisms.
Mecanismo De Acción
The compound exerts its effects primarily by acting as a stimulant on the central nervous system. It increases the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to heightened alertness, euphoria, and increased energy levels. The molecular targets include transporters and receptors associated with these neurotransmitters, influencing their reuptake and release.
Comparación Con Compuestos Similares
Similar Compounds
Methylone: Another synthetic cathinone with similar stimulant effects.
Butylone: Structurally related and shares similar pharmacological properties.
Ethylone: A close analog with comparable effects on the central nervous system.
Uniqueness
2-(Ethylamino)-1-phenylbutan-1-one, monohydrochloride is unique due to its specific ethylamino substitution, which influences its potency and duration of action compared to other synthetic cathinones. Its distinct chemical structure also affects its interaction with neurotransmitter systems, making it a compound of interest in both research and forensic analysis.
Propiedades
Fórmula molecular |
C12H18ClNO |
|---|---|
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
2-(ethylamino)-1-phenylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C12H17NO.ClH/c1-3-11(13-4-2)12(14)10-8-6-5-7-9-10;/h5-9,11,13H,3-4H2,1-2H3;1H |
Clave InChI |
JSUWULQBOKYVEV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)C1=CC=CC=C1)NCC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


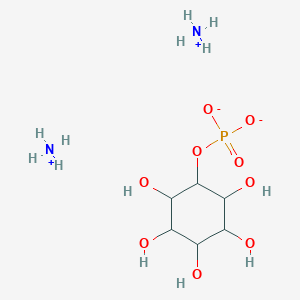
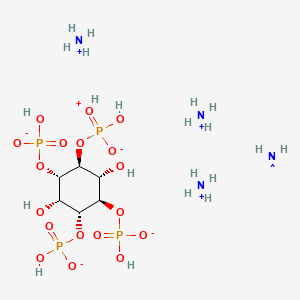
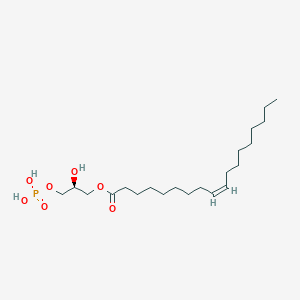
![7-[3,5-Dihydroxy-2-(3-hydroxy-5-phenylpent-1-EN-1-YL)cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B10766920.png)
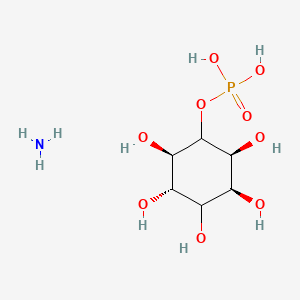
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1S,2R,4aS,6aS,6bR,9R,10R,11R,12aR)-10,11-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B10766931.png)
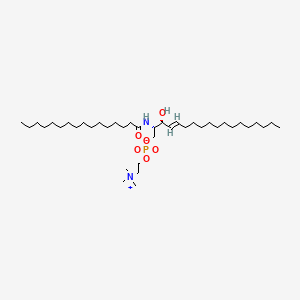
![2-[[(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-3-hydroxybenzoic acid](/img/structure/B10766947.png)
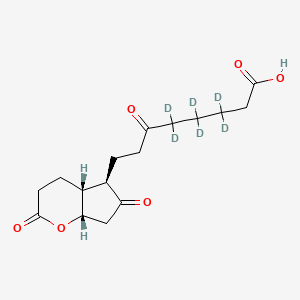

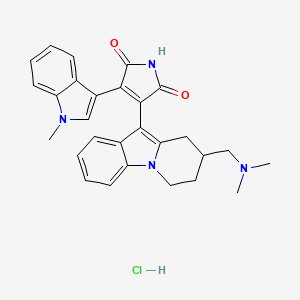
![[1-(3-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B10766978.png)

